4-Bromo-2,6-naphthyridin-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of naphthyridine derivatives has been a subject of interest due to their potential applications in various fields. In the context of 4-Bromo-2,6-naphthyridin-1-ol, although not directly synthesized in the provided studies, related compounds have been synthesized through various methods. For instance, 5,6-dihydrodibenzo[b,h][1,6]naphthyridines were efficiently synthesized using CuBr2 catalyzed intramolecular [4 + 2] hetero-Diels-Alder reactions, starting from 2-(N-propargylamino)benzaldehydes and arylamines . Similarly, ethyl canthin-6-one-1-carboxylates were prepared from ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate using a three-step approach involving Pd-catalyzed Suzuki-Miyaura coupling and Cu-catalyzed C-N coupling . These methods highlight the versatility of bromo-naphthyridines as intermediates in organic synthesis.

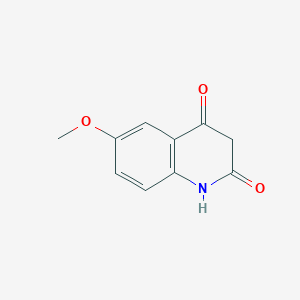

Molecular Structure Analysis

The molecular structure of bromo-naphthyridine derivatives has been elucidated using various spectroscopic techniques. For example, the structure of 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethan-1-one was confirmed by FTIR, NMR, and GCMS, and its crystal structure was determined by X-ray single-crystal diffractometry . The crystallographic analysis revealed a monoclinic crystal system with specific unit cell parameters and angles, providing insights into the molecular packing and intermolecular interactions, such as hydrogen bonding .

Chemical Reactions Analysis

The reactivity of bromo-naphthyridine derivatives allows for their use in various chemical transformations. The synthesis of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-napthoquinone involved a proposed mechanism starting from 2,3-dibromo-1,4-naphthoquinone, indicating the potential for bromo-naphthyridines to undergo further functionalization . Additionally, the synthesis of a 6,8-disubstituted 1,7-naphthyridine as a phosphodiesterase type 4D inhibitor showcases the application of such compounds in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-naphthyridine derivatives can be inferred from their molecular structures and the nature of their substituents. The presence of a bromine atom can significantly influence the electronic properties of the molecule, as seen in the shift of the ν C-Br frequency in FT-IR spectra . The UV-Vis spectra of these compounds also display a broad charge transfer band, which is responsible for their coloration . The crystallographic data provide additional information on bond lengths and angles, which are crucial for understanding the reactivity and stability of these compounds .

Wissenschaftliche Forschungsanwendungen

Mechanisms of Dioxin Formation

Research by Evans and Dellinger (2003) explores the pyrolysis of brominated hydrocarbons, including compounds structurally related to 4-Bromo-2,6-naphthyridin-1-ol, highlighting their potential to form brominated dioxins upon thermal degradation. This study underscores the environmental implications of disposing materials containing brominated hydrocarbons in incinerators or accidental fires, contributing to the formation of hazardous combustion byproducts (Evans & Dellinger, 2003).

Synthesis of Bromo-substituted Derivatives

Ping (2012) discusses the selective synthesis of bromo-substituted naphthalene dianhydride derivatives, crucial precursors for creating core-substituted naphthalene diimides (cNDIs) used in materials and supramolecular chemistry. The study offers an efficient method to obtain these derivatives, contributing to advancements in the synthesis of materials with specific electronic properties (Ping, 2012).

Advanced Material Development

Percec et al. (1994) describe the synthesis and characterization of AB2 monomers leading to the creation of soluble hyperbranched polymers. These materials have potential applications in creating advanced materials with tailored physical properties for use in various technological applications (Percec, Chu, & Kawasumi, 1994).

Water Oxidation Catalysts

A study by Zong and Thummel (2005) introduces a new family of Ru complexes for water oxidation, showcasing the application of bromo-substituted ligands in developing catalysts for water splitting, a crucial process in the production of hydrogen fuel. This research contributes to the field of renewable energy by providing a pathway to efficient and sustainable hydrogen production (Zong & Thummel, 2005).

Functionalization and Modification of Frameworks

Research by Garibay and Cohen (2010) on the functionalization of UiO-66 metal-organic frameworks with bromo and other substituents through reticular chemistry opens up possibilities for tailoring the properties of these frameworks for specific applications, such as catalysis, gas storage, and separation processes (Garibay & Cohen, 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-bromo-2H-2,6-naphthyridin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-4-11-8(12)5-1-2-10-3-6(5)7/h1-4H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECQDGSPZMWDCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=O)NC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chlorobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2522176.png)

![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2522181.png)

![2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline](/img/structure/B2522183.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3-chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2522189.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2522191.png)

![1-[(2,5-Dimethylphenyl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2522192.png)

![N-(4-(N-(2,4-dimethylphenyl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2522194.png)